molecular formula C19H18ClN3O5 B2538767 N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251605-60-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2538767
CAS No.: 1251605-60-3
M. Wt: 403.82
InChI Key: DKRMYLKTPAXWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and an acetamide side chain containing a 5-chloro-2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-25-12-6-4-11(5-7-12)19-23-22-18(28-19)10-17(24)21-14-8-13(20)15(26-2)9-16(14)27-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMYLKTPAXWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

N 5 chloro 2 4 dimethoxyphenyl 2 5 4 methoxyphenyl 1 3 4 oxadiazol 2 yl acetamide\text{N 5 chloro 2 4 dimethoxyphenyl 2 5 4 methoxyphenyl 1 3 4 oxadiazol 2 yl acetamide}

This structure incorporates a 1,3,4-oxadiazole moiety known for its bioactive properties. The presence of methoxy and chloro substituents on the phenyl rings enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines. For instance, one study reported that a related oxadiazole derivative exhibited an IC50 value less than that of standard drugs like doxorubicin against Jurkat cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens. For example, derivatives with similar structures showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureImpact on Activity
Chloro Substituent Enhances lipophilicity and binding affinity
Methoxy Groups Contribute to electron donation and stability
Oxadiazole Moiety Critical for anticancer and antimicrobial activities

Case Studies

  • Anticancer Research : A study focusing on oxadiazole derivatives demonstrated that modifications at the 5-position significantly increased cytotoxicity against various cancer cell lines. The presence of electron-donating groups was pivotal for enhancing activity .
  • Antimicrobial Evaluation : In vitro studies revealed that certain derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin. This indicates potential for developing combination therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation.
  • Case Studies :
    • In vitro assays have shown that related oxadiazole derivatives can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .
    • Specific derivatives have exhibited significant percent growth inhibition (PGI) against various cancer types, indicating their potential as lead compounds for further development .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been explored through:

  • In Silico Studies : Molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in managing inflammatory responses .
  • Experimental Evidence : Compounds with similar structures have shown efficacy in reducing inflammation markers in preclinical models.

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties:

  • Evaluation Against Pathogens : Preliminary screenings reveal activity against various bacterial strains. The structure-activity relationship indicates that modifications to the phenyl rings can enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerN-(5-chloro-2-methoxyphenyl)-...Significant PGIs against cancer cell lines
Anti-inflammatoryN-(5-chloro-2-methoxyphenyl)-...Potential 5-LOX inhibition
AntimicrobialVarious chloro derivativesActivity against bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)

  • Key Differences : Replaces the chloro-dimethoxyphenyl group with a nitro-substituted phenyl and includes a sulfanyl (S–) linker instead of a direct acetamide bond.
  • The sulfanyl linker may alter binding affinity in enzyme inhibition assays compared to the target compound’s acetamide linkage .

N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • Key Differences : Features dual chloro substituents on both the phenyl and oxadiazole rings.
  • IR spectra show distinct N–H (3210 cm⁻¹) and aromatic C–H (3046 cm⁻¹) stretches, differing from the target compound’s spectral profile .

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

  • Key Differences : Substitutes the 4-methoxyphenyl oxadiazole group with a benzofuran ring.
  • aureus) but possibly increasing cytotoxicity .

Key Observations :

  • Chloro and methoxy substituents correlate with improved antimicrobial activity but vary in toxicity profiles. For example, compound 6f (chlorophenyl-oxadiazole) shows low hemolytic toxicity, whereas benzofuran-containing analogs exhibit higher cytotoxicity .
  • Sulfanyl linkers (e.g., CDD-934506) may reduce metabolic stability compared to acetamide bonds in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.